![molecular formula C5H6N6 B11924047 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine CAS No. 501920-08-7](/img/structure/B11924047.png)

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

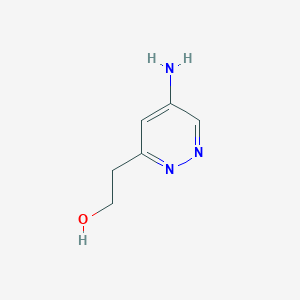

5,7-Diamino-1H-pirazolo[4,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto se caracteriza por un sistema de anillos fusionados que consta de un anillo de pirazol y un anillo de pirimidina. Ha despertado un gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus potenciales actividades biológicas y aplicaciones terapéuticas.

Métodos De Preparación

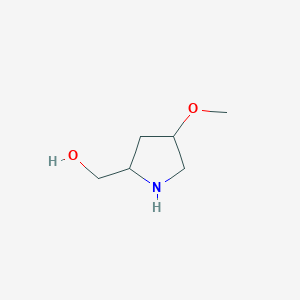

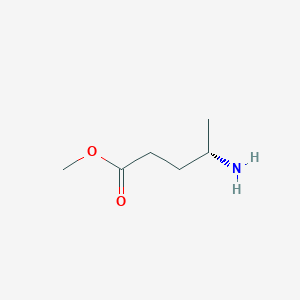

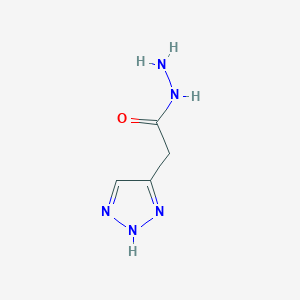

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5,7-diamino-1H-pirazolo[4,3-d]pirimidina generalmente implica la condensación de derivados de hidrazina apropiados con precursores de pirimidina. Un método común incluye la reacción de 3-amino-1H-pirazol con cianamida en condiciones ácidas para formar el compuesto deseado. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y la temperatura se mantiene entre 50-80 °C para facilitar el proceso de condensación .

Métodos de Producción Industrial: La producción industrial de 5,7-diamino-1H-pirazolo[4,3-d]pirimidina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5,7-Diamino-1H-pirazolo[4,3-d]pirimidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno en ácido acético a temperatura ambiente.

Reducción: Borohidruro de sodio en metanol a 0-5 °C.

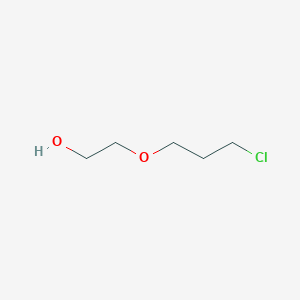

Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio en dimetilformamida a 60-80 °C.

Principales Productos Formados:

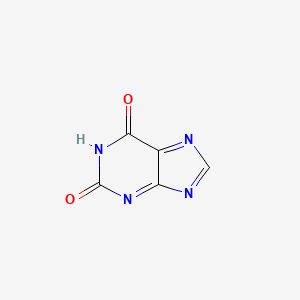

Oxidación: Formación de pirazolo[4,3-d]pirimidina-5,7-diona.

Reducción: Formación de derivados de 5,7-diamino-1H-pirazolo[4,3-d]pirimidina con grupos funcionales reducidos.

Sustitución: Formación de derivados de pirazolo[4,3-d]pirimidina sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

5,7-Diamino-1H-pirazolo[4,3-d]pirimidina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor enzimático, particularmente en la inhibición de quinasas y otras enzimas involucradas en las vías de señalización celular.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer, debido a su capacidad para inhibir objetivos moleculares específicos.

Mecanismo De Acción

El mecanismo de acción de 5,7-diamino-1H-pirazolo[4,3-d]pirimidina implica su interacción con objetivos moleculares específicos, como las quinasas. El compuesto se une al sitio activo de la enzima, inhibiendo su actividad y, por lo tanto, interrumpiendo las vías de señalización involucradas en la proliferación y supervivencia celular. Esta inhibición puede conducir a la inducción de apoptosis en células cancerosas y la supresión del crecimiento tumoral .

Compuestos Similares:

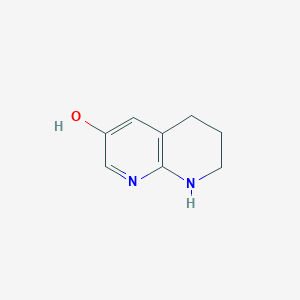

1H-Pirazolo[3,4-b]piridina: Otro compuesto heterocíclico con un sistema de anillos fusionados similar pero con diferentes actividades biológicas.

1H-Pirazolo[1,5-a]pirimidina: Comparte una estructura central similar pero difiere en la disposición de los átomos de nitrógeno dentro del sistema de anillos.

Singularidad: 5,7-Diamino-1H-pirazolo[4,3-d]pirimidina es singular debido a su disposición específica de átomos de nitrógeno y su capacidad para interactuar con una amplia gama de objetivos moleculares. La versatilidad de este compuesto para experimentar diversas reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y el desarrollo farmacéutico .

Comparación Con Compuestos Similares

1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

1H-Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms within the ring system.

Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine is unique due to its specific arrangement of nitrogen atoms and its ability to interact with a wide range of molecular targets. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H4,6,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAWTRPFJHKMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1N=C(N=C2N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291481 |

Source

|

| Record name | 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501920-08-7 |

Source

|

| Record name | 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)

![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)